molecular formula C12H15N3 B1508028 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine CAS No. 1015845-62-1

4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Cat. No.: B1508028
CAS No.: 1015845-62-1
M. Wt: 201.27 g/mol
InChI Key: LUJTZEMUNKPLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H15N3. It has a molecular weight of 201.27 . The compound is solid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a methyl group at the 4-position and a 3-methylbenzyl group at the 1-position .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various synthesis methods for pyrazole derivatives, including 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine and its analogs. These compounds are characterized using spectroscopic and theoretical investigations, including IR, UV–Vis, NMR spectroscopies, and density functional theory (DFT) calculations. These studies reveal insights into the structural properties, vibrational frequencies, and electronic structures of these compounds, aiding in the understanding of their chemical behaviors and potential applications in materials science and molecular electronics (Özkınalı et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal properties of pyrazole derivatives. For instance, pyrazole Schiff bases have been synthesized and tested for their ability to inhibit the growth of various microbial strains. These studies contribute to the search for new antibacterial agents, with some compounds showing promising activities against both Gram-positive and Gram-negative bacteria (Feng et al., 2018).

Antitumor Activities

The antitumor potential of pyrazole derivatives has also been a subject of investigation. Research into the synthesis, characterization, and biological evaluation of these compounds has identified specific structures that exhibit cytotoxic activities against various cancer cell lines. This research provides valuable insights into the development of new chemotherapeutic agents (Titi et al., 2020).

Polymer and Material Science Applications

In the realm of polymer and material science, pyrazole derivatives have been incorporated into polymers to study their optical properties and potential applications in organic electronics. Such research contributes to the development of materials with specific electronic and optical characteristics, useful in various technological applications (Takagi et al., 2013).

Properties

IUPAC Name

4-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)10(2)7-14-15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJTZEMUNKPLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650879
Record name 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-62-1
Record name 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Reactant of Route 2
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.